molecular formula C11H12ClN3O B11869353 6-Chloro-2-ethyl-3-(methylamino)quinazolin-4(3H)-one CAS No. 60512-91-6

6-Chloro-2-ethyl-3-(methylamino)quinazolin-4(3H)-one

Cat. No.: B11869353
CAS No.: 60512-91-6
M. Wt: 237.68 g/mol
InChI Key: UNHNZVLODSTWMX-UHFFFAOYSA-N
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Description

6-Chloro-2-ethyl-3-(methylamino)quinazolin-4(3H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-ethyl-3-(methylamino)quinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and ethyl chloroformate.

    Cyclization: The intermediate is then cyclized to form the quinazoline core.

    Chlorination: Introduction of the chlorine atom at the 6th position.

    Methylation: The amino group is methylated to form the final product.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group.

    Reduction: Reduction reactions can occur at the quinazoline core.

    Substitution: Halogen substitution reactions are common, especially involving the chlorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Amines or alcohols.

    Substitution Products: Various substituted quinazolines.

Scientific Research Applications

6-Chloro-2-ethyl-3-(methylamino)quinazolin-4(3H)-one may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biological assays.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.

    Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-ethyl-3-(methylamino)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-ethylquinazolin-4(3H)-one: Lacks the methylamino group.

    2-Ethyl-3-(methylamino)quinazolin-4(3H)-one: Lacks the chlorine atom.

    6-Chloro-3-(methylamino)quinazolin-4(3H)-one: Lacks the ethyl group.

Uniqueness

6-Chloro-2-ethyl-3-(methylamino)quinazolin-4(3H)-one is unique due to the combination of the chlorine, ethyl, and methylamino groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

60512-91-6

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

6-chloro-2-ethyl-3-(methylamino)quinazolin-4-one

InChI

InChI=1S/C11H12ClN3O/c1-3-10-14-9-5-4-7(12)6-8(9)11(16)15(10)13-2/h4-6,13H,3H2,1-2H3

InChI Key

UNHNZVLODSTWMX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C(C=C2)Cl)C(=O)N1NC

Origin of Product

United States

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